



HPLC-MS method for detecting (7R,8S)-7,8-diaminononanoic acid

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Compound of Interest

Compound Name: (7R,8S)-7,8-diaminononanoic acid

Cat. No.: B1216689

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An HPLC-MS/MS method for the sensitive and specific quantification of (7R,8S)-7,8-diaminononanoic acid (DAPA) is crucial for researchers in drug development, particularly those targeting the biotin biosynthesis pathway in pathogens like Mycobacterium tuberculosis. As an essential intermediate in this pathway, which is absent in humans, DAPA represents a key analyte for monitoring the efficacy of potential inhibitors of biotin synthesis. This application note provides a detailed protocol for the analysis of DAPA in a biological matrix, employing a derivatization strategy to enhance chromatographic retention and mass spectrometric detection.

Introduction

(7R,8S)-7,8-diaminononanoic acid, also known as 7,8-diaminopelargonic acid (DAPA), is a key intermediate in the biosynthesis of biotin. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), which synthesizes DAPA, is a potential drug target in organisms like Mycobacterium tuberculosis. The development of a robust analytical method to quantify DAPA is essential for studying the kinetics of this enzyme and for screening potential inhibitors.

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of DAPA in a bacterial cell lysate matrix. The method utilizes pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) to target the carboxylic acid group, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. This derivatization improves the chromatographic behavior of the polar DAPA molecule and increases ionization efficiency.



Experimental Protocols Sample Preparation

- · Bacterial Cell Lysis:
 - Harvest bacterial cells (e.g., E. coli or M. tuberculosis) by centrifugation at 5,000 x g for 10 minutes at 4°C.
 - Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - Lyse the cells by sonication or bead beating.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant for further processing.
- · Protein Precipitation and Extraction:
 - $\circ~$ To 100 μL of the cell lysate supernatant, add 200 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 30 seconds and incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new microcentrifuge tube and dry it under a stream of nitrogen gas.

Derivatization Protocol

- Reconstitute the dried extract in 40 μL of a 50:50 (v/v) acetonitrile/water mixture.
- Add 20 μL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.
- Add 20 μL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[1]
- Vortex the mixture and incubate at 40°C for 30 minutes.[1]



- After incubation, dilute the reaction mixture to 1 mL with 50:50 (v/v) acetonitrile/water.
- Centrifuge at 14,350 x g for 10 minutes prior to injection into the HPLC-MS/MS system.[1]

HPLC-MS/MS Analysis

HPLC Conditions:

Parameter	Value		
System	UHPLC system		
Column	C18 RRHD column (100 x 2.1 mm, 1.8 μm)[1]		
Mobile Phase A	Water with 0.1% Formic Acid[1]		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]		
Flow Rate	0.4 mL/min[1]		
Column Temperature	40°C[1]		
Injection Volume	1 μL[1]		
Gradient	0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B		

MS/MS Conditions:

Parameter	Value		
Mass Spectrometer	Triple Quadrupole Mass Spectrometer		
Ion Source	Electrospray Ionization (ESI)		
Polarity	Positive		
Ion Source Temp.	150°C		
Nebulizer Gas Temp.	500°C		
Capillary Voltage	2.5 kV		
Acquisition Mode	Multiple Reaction Monitoring (MRM)		



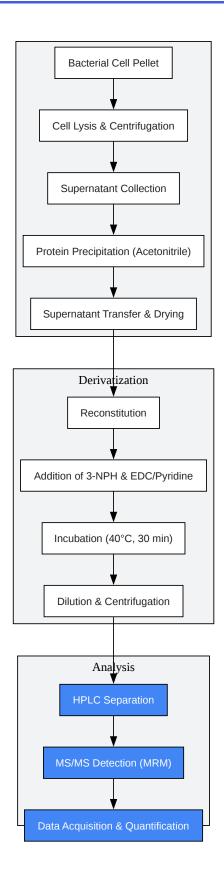
Data Presentation

The following table summarizes the expected quantitative parameters for the HPLC-MS/MS analysis of 3-NPH derivatized DAPA. These values are representative and may vary based on the specific instrumentation used.

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	LOD (nM)	LOQ (nM)	Linearity Range (nM)
DAPA-3- NPH	~5.8	325.2	137.1	5	15	15 - 5000
Internal Standard	~6.2	(Specific to	(Specific to	-	-	-

Visualization





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Caption: Experimental workflow for the HPLC-MS/MS analysis of DAPA.



Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of (7R,8S)-7,8-diaminononanoic acid in bacterial lysates. The use of 3-NPH derivatization enhances the analytical performance, allowing for reliable detection at low concentrations. This method is well-suited for applications in drug discovery and development, particularly for the evaluation of inhibitors targeting the biotin biosynthesis pathway. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in this field.

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References

- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
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